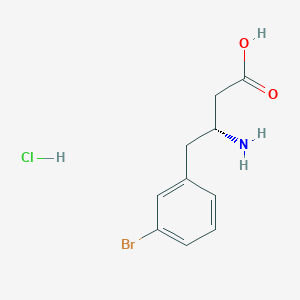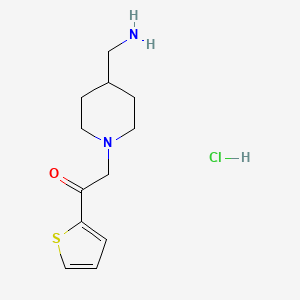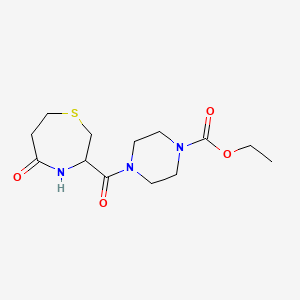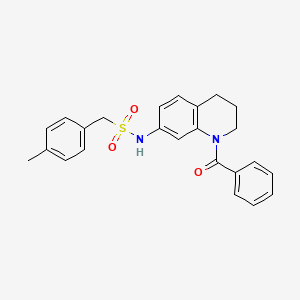![molecular formula C24H18FN3 B2848671 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-36-1](/img/structure/B2848671.png)
1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
- Fluorine-substituted pyrazoloquinoline derivatives, including compounds related to 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been studied for their photophysical and electrochemical properties. These properties include absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and oxidation potentials. The introduction of fluorine atoms in these molecules can modify their fluorescence quantum efficiency, energy levels, and absorption band positions. These derivatives also demonstrate increased resistance to proton donors due to the electron-withdrawing effect of fluorine (Szlachcic & Uchacz, 2018).
Fluorescence Quenching and Recovery
- Pyrazoloquinoline derivatives are known for their stability and efficient fluorescence in various environments, including organic solvents and aqueous solutions. They have demonstrated remarkable stability against various substances like halide salts and weak acids. However, their fluorescence can be efficiently quenched in the presence of protic acids, a process that is reversible and can be fully recovered. This property is significant for applications in light-emitting devices (Mu et al., 2010).
Antitubercular Activity
- Certain pyrazoloquinoline analogues, which are structurally related to this compound, have shown promising antitubercular activity. These compounds have been synthesized and evaluated against Mycobacterium tuberculosis, with some demonstrating significant activity as antitubercular agents (Kantevari et al., 2011).
Fluorescent Molecular Sensors
- The pyrazoloquinoline chromophore is a versatile building block for the construction of brightly fluorescent molecular sensors. It can be integrated into various systems for metal ion recognition, exhibiting strong analyte-induced fluorescence enhancement. This makes it suitable for applications in biochemistry and medicine (Rurack et al., 2002).
Organic Light-Emitting Diodes (OLEDs)
- Derivatives of pyrazoloquinoline, such as 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, have been used as emitting materials in organic light-emitting diodes. These compounds exhibit bright blue light emission, making them suitable for OLED applications. Their electroluminescence, turn-on voltage, and external quantum efficiency are influenced by the substitution on the molecule (T. and et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. A molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
It is known that similar pyrazole-bearing compounds are known to exhibit diverse pharmacological effects .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
It is known that the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant plasmodium falciparum .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVYRYAWQNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2848589.png)

![3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2848593.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)
![N'-(3-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2848600.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)



![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)

![N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2848610.png)
